Cas no 1807058-71-4 (Ethyl 3-nitro-5-(trifluoromethyl)picolinate)

Ethyl 3-nitro-5-(trifluoromethyl)picolinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-nitro-5-(trifluoromethyl)picolinate
-
- インチ: 1S/C9H7F3N2O4/c1-2-18-8(15)7-6(14(16)17)3-5(4-13-7)9(10,11)12/h3-4H,2H2,1H3
- InChIKey: MBGJVFKCXVCDTR-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C(=O)OCC)C(=C1)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 329
- トポロジー分子極性表面積: 85
- XLogP3: 2.1
Ethyl 3-nitro-5-(trifluoromethyl)picolinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029002957-1g |
Ethyl 3-nitro-5-(trifluoromethyl)picolinate |
1807058-71-4 | 95% | 1g |
$3,184.50 | 2022-03-31 | |
Alichem | A029002957-250mg |
Ethyl 3-nitro-5-(trifluoromethyl)picolinate |
1807058-71-4 | 95% | 250mg |
$980.00 | 2022-03-31 | |
Alichem | A029002957-500mg |
Ethyl 3-nitro-5-(trifluoromethyl)picolinate |
1807058-71-4 | 95% | 500mg |
$1,819.80 | 2022-03-31 |
Ethyl 3-nitro-5-(trifluoromethyl)picolinate 関連文献
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
Ethyl 3-nitro-5-(trifluoromethyl)picolinateに関する追加情報
Research Brief on Ethyl 3-nitro-5-(trifluoromethyl)picolinate (CAS: 1807058-71-4) in Chemical Biology and Pharmaceutical Applications
Ethyl 3-nitro-5-(trifluoromethyl)picolinate (CAS: 1807058-71-4) is a specialized chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic compound, featuring a nitro group and a trifluoromethyl substituent on a picolinate scaffold, exhibits unique physicochemical properties that make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in the development of novel pharmaceuticals, particularly in the areas of kinase inhibitors and antimicrobial agents.
One of the key areas of research involving Ethyl 3-nitro-5-(trifluoromethyl)picolinate is its role as a building block for the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the trifluoromethyl group in this compound enhances binding affinity and metabolic stability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of selective JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative neoplasms. The nitro group was found to facilitate subsequent functionalization, enabling the creation of diverse analogs with improved pharmacokinetic profiles.
In addition to its applications in oncology, this compound has shown potential in antimicrobial research. The presence of both nitro and trifluoromethyl groups contributes to its ability to disrupt microbial biofilms, as reported in a recent ACS Infectious Diseases publication. Researchers synthesized derivatives of Ethyl 3-nitro-5-(trifluoromethyl)picolinate that exhibited potent activity against drug-resistant strains of Staphylococcus aureus, with minimal cytotoxicity to mammalian cells. The study highlighted the compound's unique mechanism of action, involving interference with bacterial quorum sensing pathways.
From a synthetic chemistry perspective, recent advances have focused on optimizing the production of Ethyl 3-nitro-5-(trifluoromethyl)picolinate. A 2024 paper in Organic Process Research & Development described a novel continuous flow process that improved yield (from 68% to 89%) while reducing hazardous waste generation. This green chemistry approach addresses previous challenges associated with the traditional batch synthesis method, particularly regarding the handling of nitroaromatic intermediates. The improved scalability of this process could facilitate broader adoption of this compound in pharmaceutical manufacturing.
Structural-activity relationship (SAR) studies have provided valuable insights into the pharmacophoric features of Ethyl 3-nitro-5-(trifluoromethyl)picolinate derivatives. Computational modeling and X-ray crystallography data published in recent months reveal that the spatial arrangement of the nitro and trifluoromethyl groups creates an optimal electronic environment for target binding. These findings are guiding the design of next-generation derivatives with enhanced selectivity and reduced off-target effects.
Looking forward, the versatility of Ethyl 3-nitro-5-(trifluoromethyl)picolinate suggests it will continue to be an important tool in medicinal chemistry. Current research directions include its application in PROTAC (proteolysis targeting chimera) development and as a scaffold for covalent inhibitors. The compound's unique combination of functional groups offers multiple points for strategic modification, making it particularly valuable in the current drug discovery landscape where molecular complexity is increasingly recognized as beneficial for target engagement and drug-like properties.
1807058-71-4 (Ethyl 3-nitro-5-(trifluoromethyl)picolinate) Related Products
- 1175559-45-1(6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride)
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)
- 2171945-96-1(N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide)
- 2138015-75-3(2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid)
- 1564452-03-4(4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride)
- 1529404-81-6({1-3-(propan-2-yl)phenylcyclopropyl}methanamine)
- 33665-90-6(acesulfame)
- 2227718-73-0(rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid)
- 679830-65-0(5-NAPHTHALEN-2-YL-7-TRIFLUOROMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID ETHYL ESTER)
- 953228-69-8(2-5-(4-fluorophenyl)-1,2-oxazol-3-yl-N-2-(1H-indol-3-yl)ethylacetamide)




